

# An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoylpicolinic Acid

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## Compound of Interest

Compound Name: 3-Carbamoylpicolinic Acid

Cat. No.: B1249324

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **3-Carbamoylpicolinic Acid**. Due to a lack of available experimental data, this guide leverages computational predictive models to estimate key parameters, including melting point, boiling point, pKa, aqueous solubility, and the octanol-water partition coefficient (logP). Furthermore, this document outlines detailed, representative experimental protocols for the determination of these essential physicochemical properties, offering a methodological framework for laboratory validation. In the absence of published data on its specific biological interactions, a generalized workflow for the determination of physicochemical properties is presented visually to guide research efforts.

## Introduction

**3-Carbamoylpicolinic acid**, also known as 3-carbamoylpyridine-2-carboxylic acid, is a substituted pyridine carboxylic acid. Its structure, featuring both a carboxylic acid and a carboxamide group on the pyridine ring, suggests the potential for diverse chemical interactions and biological activity. A thorough understanding of its physicochemical properties is a critical first step in any research and development endeavor, from assessing its potential as a pharmaceutical agent to its application in materials science. These properties govern a

molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide addresses the current information gap by providing reliable predicted values for the core physicochemical properties of **3-Carbamoylpicolinic Acid** and serves as a practical resource for researchers by detailing standard experimental methodologies for their validation.

## Molecular and Predicted Physicochemical Properties

The fundamental molecular properties of **3-Carbamoylpicolinic Acid** are summarized in Table 1. Given the absence of experimentally determined physicochemical data in publicly accessible literature, the properties listed in Table 2 have been generated using validated computational prediction tools.

Table 1: Molecular Properties of **3-Carbamoylpicolinic Acid**

Property	Value	Source
IUPAC Name	3-carbamoylpyridine-2-carboxylic acid	-
Synonyms	3-Carbamoylpicolinic acid, 3-Carbamoyl-2-pyridinecarboxylic acid	-
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	166.13 g/mol	[1]
SMILES	<chem>C1=CC(=C(N=C1)C(=O)O)C(=O)N</chem>	[1]
InChI Key	CGDAWEVRGAIHJH-UHFFFAOYSA-N	[1]

Table 2: Predicted Physicochemical Properties of **3-Carbamoylpicolinic Acid**

Property	Predicted Value	Prediction Tool/Method
Melting Point (°C)	185 - 215	AAT Bioquest Melting Point Predictor, Chemical Properties on Demand
Boiling Point (°C)	350 - 450	AAT Bioquest Boiling Point Predictor, Chemical Properties on Demand
pKa (acidic)	2.5 - 3.5	Rowan's Free Online pKa Calculator, MolGpKa
pKa (basic)	-1.0 - 1.0	Rowan's Free Online pKa Calculator, MolGpKa
Aqueous Solubility (logS)	-1.5 - -0.5	AqSolPred-web, Molinspiration Cheminformatics
logP	-0.5 - 0.5	Molinspiration Cheminformatics, Osiris Property Explorer

Note: The ranges provided for predicted values reflect the variability inherent in different computational models. These values should be considered as estimates and require experimental validation.

## Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of an organic acid like **3-Carbamoylpicolinic Acid**.

### Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Methodology: Capillary Method[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Sample Preparation:** A small amount of the dry, crystalline **3-Carbamoylpicolinic Acid** is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
- **Heating and Observation:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically  $\leq 1$  °C) is indicative of a pure compound.

## Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. For solids with high melting points, this is often determined under reduced pressure to prevent decomposition.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Methodology: Micro Boiling Point Determination (Thiele Tube Method)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Sample Preparation:** A small amount of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** The Thiele tube is heated gently. As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- **Observation and Data Recording:** Heating is discontinued when a steady stream of bubbles is observed. The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like **3-Carbamoylpicolinic Acid**, multiple pKa values may be determined.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology: Potentiometric Titration[\[12\]](#)[\[13\]](#)[\[16\]](#)[\[17\]](#)

- **Solution Preparation:** A precisely weighed amount of **3-Carbamoylpicolinic Acid** is dissolved in a known volume of deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.
- **Titration:** A calibrated pH electrode is immersed in the solution of the acid. The standardized base is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified as the point(s) of steepest inflection in the curve. The pKa is determined from the pH at the half-equivalence point(s).

## Aqueous Solubility Determination

Solubility is a critical parameter, particularly for drug development, as it affects bioavailability.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Methodology: Shake-Flask Method[\[19\]](#)[\[21\]](#)[\[22\]](#)

- **Equilibration:** An excess amount of solid **3-Carbamoylpicolinic Acid** is added to a known volume of water in a sealed flask. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A filtered aliquot of the saturated solution is carefully removed. The concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

- Calculation: The solubility is expressed in units such as g/L or mol/L.

## LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Methodology: Shake-Flask Method[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

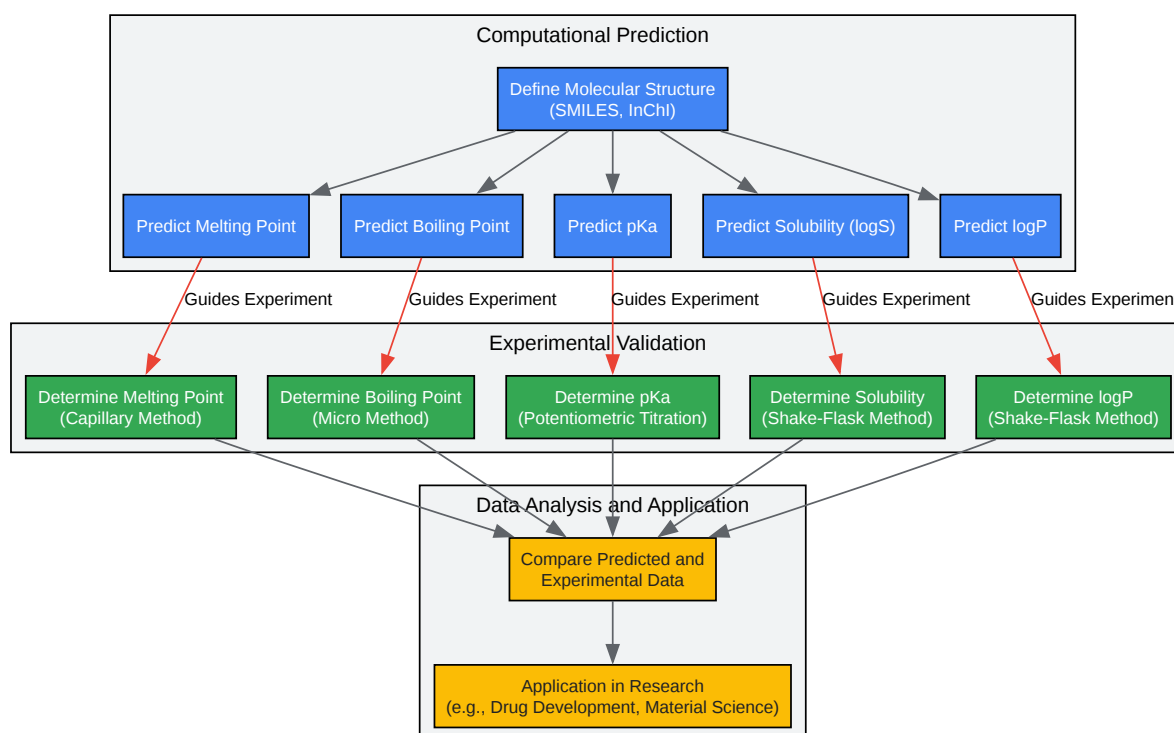
- Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **3-Carbamoylpicolinic Acid** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
- Phase Separation and Quantification: The two phases are allowed to separate completely. The concentration of the solute in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

## Signaling Pathways and Biological Activity

As of the date of this guide, there is no publicly available scientific literature detailing the specific signaling pathways or established biological activities of **3-Carbamoylpicolinic Acid**. Further research is required to elucidate its potential interactions with biological systems.

## Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel compound like **3-Carbamoylpicolinic Acid**, from initial computational predictions to experimental validation.



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Caption: Workflow for Physicochemical Property Determination.

## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **3-Carbamoylpicolinic Acid** for the scientific community. While experimental data is

currently lacking, the computationally predicted values presented herein offer valuable initial estimates for researchers. The detailed experimental protocols provide a clear path for the validation of these predictions and the generation of robust empirical data. The systematic approach outlined in this guide will aid in the efficient characterization of this and other novel compounds, facilitating their evaluation for potential applications in drug discovery and other scientific disciplines.

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